REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[CH2:12][C:11](=[O:16])[CH2:10]2)=[CH:5][CH:4]=1.[Br:17]Br>CC(O)=O>[Br:17][CH:12]1[C:11](=[O:16])[CH2:10][CH:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH2:14][C:13]1=[O:15]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
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Smiles
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COC1=CC=C(C=C1)C1CC(CC(C1)=O)=O
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Name
|
|
Quantity
|
1.18 mL
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Type
|
reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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CC(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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BrC1C(CC(CC1=O)C1=CC=C(C=C1)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |